molecular formula C10H17N3 B1455734 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine CAS No. 1354949-33-9

5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

Cat. No.: B1455734
CAS No.: 1354949-33-9
M. Wt: 179.26 g/mol
InChI Key: QIWJJQJUXPIPNF-UHFFFAOYSA-N
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Description

5-cyclohexyl-N-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring

Biochemical Analysis

Biochemical Properties

5-cyclohexyl-N-methyl-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can alter metabolic pathways, impacting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing their activity and the overall metabolic flux. For instance, it may affect the levels of specific metabolites, leading to changes in cellular metabolism. Understanding these interactions is essential for elucidating the compound’s role in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine typically involves the reaction of cyclohexyl hydrazine with an appropriate methylating agent under controlled conditions. One common method involves the following steps:

  • Dissolve cyclohexyl hydrazine in ethanol and cool the solution to 0°C.
  • Add the methylating agent dropwise while maintaining the temperature.
  • Stir the reaction mixture for an hour.
  • Add sodium bicarbonate to neutralize the reaction mixture.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-N-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

5-cyclohexyl-N-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-5-amino-pyrazole: Shares a similar pyrazole structure but lacks the cyclohexyl group.

    5-amino-3-methyl-1H-pyrazole: Another pyrazole derivative with different substituents.

Uniqueness

5-cyclohexyl-N-methyl-1H-pyrazol-3-amine is unique due to the presence of both cyclohexyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these structural features are advantageous.

Properties

IUPAC Name

5-cyclohexyl-N-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-11-10-7-9(12-13-10)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWJJQJUXPIPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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